Bis(p-tolyl)phosphine oxide (C14H14OP) is an organic compound used primarily as an intermediate in organic chemical synthesis []. While specific research applications are not widely documented, its properties suggest potential roles in several areas:
The P-O bond in bis(p-tolyl)phosphine oxide possesses Lewis basicity, making it a potential candidate for ligand design in coordination chemistry. By attaching functional groups to the tolyl (methyltoluene) rings, researchers could tailor the electronic properties of the molecule to selectively bind to specific metal centers []. This could be useful in developing new catalysts or studying reaction mechanisms.
The aromatic character of the tolyl groups and the presence of the P-O bond offer interesting possibilities for organic synthesis. The molecule could potentially participate in reactions involving nucleophilic substitution or oxidative coupling reactions, depending on the reaction conditions employed by researchers []. However, more research is needed to explore this application in detail.
The aromatic rings and the P-O functionality in bis(p-tolyl)phosphine oxide suggest potential applications in material science. The molecule could be incorporated into polymers or other materials to modify their properties, such as flame retardancy or conductivity. However, this is a speculative application, and further research is needed to determine the molecule's suitability for such purposes [].
Bis(p-tolyl)phosphine oxide is an organophosphorus compound with the chemical formula . It features a central phosphorus atom bonded to two p-tolyl groups and an oxygen atom, making it a phosphine oxide. This compound is characterized by its stability and versatility in various chemical applications, particularly in organic synthesis and catalysis. Its structure allows for significant steric hindrance, which can influence its reactivity and interactions with other compounds.
Bis(p-tolyl)phosphine oxide itself is not widely studied for its biological activity or specific mechanism of action.
Several methods exist for synthesizing bis(p-tolyl)phosphine oxide:
Bis(p-tolyl)phosphine oxide is primarily used in:
Research on interaction studies involving bis(p-tolyl)phosphine oxide mainly focuses on its role as a ligand in coordination chemistry. Its interactions with transition metals lead to the formation of stable complexes that can catalyze various chemical transformations. These studies highlight the importance of steric and electronic properties imparted by the p-tolyl groups, influencing the reactivity and selectivity of metal-catalyzed reactions.
Several compounds share structural or functional similarities with bis(p-tolyl)phosphine oxide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine oxide | Phosphine oxide | Greater steric hindrance due to phenyl groups |
Tris(2-methylphenyl)phosphine oxide | Phosphine oxide | Increased electron-donating ability |
Bis(phenyl)phosphine oxide | Phosphine oxide | Less sterically hindered than bis(p-tolyl) |
Bis(p-tolyl)phosphine oxide is unique due to its specific combination of steric bulk from the two p-tolyl groups and its ability to act effectively as a ligand in catalysis. This balance allows it to participate in a variety of
Bis(p-tolyl)phosphine oxide is chemically defined as C₁₄H₁₅OP, with a molecular weight of 230.24–230.29 g/mol. Its IUPAC name is bis(4-methylphenyl)-oxophosphanium, reflecting its structure: two p-tolyl (4-methylphenyl) groups bonded to a central phosphorus atom, which is further connected to an oxygen atom via a double bond.
The compound is synthesized via reactions involving p-tolylmagnesium bromide and diethylphosphite, followed by hydrolysis and purification. Its structural stability and solubility profile make it a versatile intermediate in organic synthesis.
Bis(p-tolyl)phosphine oxide is part of a broader class of organophosphorus compounds that have evolved since the 19th century. Early milestones include:
Phosphine oxides gained prominence in the mid-20th century as ligands in transition-metal catalysis. Their stability and ability to modulate metal centers made them indispensable in coupling reactions. Bis(p-tolyl)phosphine oxide, with its electron-donating p-tolyl groups, exemplifies this trend, particularly in palladium-catalyzed transformations.
Bis(p-tolyl)phosphine oxide is integral to contemporary catalytic systems, serving as a ligand, intermediate, or catalyst in diverse reactions.
The compound’s phosphorus-oxygen moiety enables coordination to metals like palladium, enhancing catalytic efficiency. Key applications include:
In palladium-catalyzed systems, bis(p-tolyl)phosphine oxide undergoes mono-oxidation to form active catalysts, such as L*(O)Pd(0), which drives efficient C–N coupling. This mechanism highlights its adaptability in asymmetric synthesis.
Property | Bis(p-tolyl)phosphine Oxide | Triphenylphosphine (PPh₃) |
---|---|---|
Air Stability | High | Low (requires inert conditions) |
Solubility | Moderate (polar solvents) |
Bis(p-tolyl)phosphine oxide, with the molecular formula C14H15OP, represents an important organophosphorus compound featuring a central phosphorus atom bonded to an oxygen atom and two p-tolyl groups. The molecular structure exhibits a tetrahedral geometry around the phosphorus atom, which is characteristic of phosphine oxides [1] [2].
X-ray crystallographic studies reveal that bis(p-tolyl)phosphine oxide crystallizes in a monoclinic system with a melting point of 96°C [2] [3]. The compound appears as white to almost white crystals or powder [2] [4]. The molecular weight is 230.24 g/mol, with a calculated density of approximately 1.1 g/cm³ [4] [5].
The P=O bond in bis(p-tolyl)phosphine oxide exhibits partial double bond character with a bond length ranging from 1.48 to 1.52 Å [6]. This bond length is significantly shorter than a typical P-O single bond (approximately 1.63 Å), indicating substantial double bond character due to π-backbonding between phosphorus and oxygen [7].
The P-C bonds connecting the phosphorus atom to the aromatic rings measure approximately 1.80-1.84 Å [6]. These bond lengths are consistent with typical P-C single bonds in phosphine oxides and reflect the sp³ hybridization of the phosphorus atom.
The bond angles around the phosphorus atom reveal its tetrahedral geometry:
These angles deviate slightly from the ideal tetrahedral angle (109.5°), with the O=P-C angles being slightly larger due to the greater electronegativity and steric influence of the oxygen atom [7] [8].
In the crystal lattice, bis(p-tolyl)phosphine oxide molecules arrange in a pattern that maximizes intermolecular interactions. The P=O groups often participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [9]. The p-tolyl groups adopt orientations that minimize steric hindrance while optimizing π-π stacking interactions between adjacent aromatic rings [10].
The ¹H NMR spectrum of bis(p-tolyl)phosphine oxide displays characteristic signals that confirm its structure [11] [12]:
The coupling patterns in the aromatic region reflect the influence of the phosphorus atom, which causes splitting due to P-H coupling across multiple bonds [12].
The ³¹P NMR spectrum of bis(p-tolyl)phosphine oxide shows a single sharp resonance at approximately 29-30 ppm (referenced to 85% aqueous H₃PO₄) [13]. This chemical shift is characteristic of tertiary phosphine oxides and confirms the presence of a single phosphorus environment in the molecule [8] [14].
The chemical shift value provides valuable information about the electronic environment around the phosphorus atom. The deshielding effect observed (positive chemical shift) is attributed to the electron-withdrawing nature of the oxygen atom and the aromatic rings [14] [15].
FTIR spectroscopy reveals several diagnostic bands for bis(p-tolyl)phosphine oxide [16] [17]:
The P=O stretching frequency is particularly informative, as it reflects the bond strength and is sensitive to intermolecular interactions such as hydrogen bonding [7] [16].
Raman spectroscopy complements FTIR by providing additional structural information about bis(p-tolyl)phosphine oxide [16]:
The complementary nature of FTIR and Raman spectroscopy arises from different selection rules, with Raman being particularly sensitive to symmetric vibrations and polarizable bonds [16].
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of bis(p-tolyl)phosphine oxide. Typical computational approaches employ hybrid functionals such as B3LYP with basis sets like 6-311G(d,p) or cc-pVDZ, which have been found to be accurate and computationally efficient for phosphorus-containing compounds [14] [18].
DFT-optimized geometries of bis(p-tolyl)phosphine oxide closely match experimental crystallographic data [18] [6]:
These theoretical values align well with experimental measurements, validating the computational approach [6].
Analysis of the molecular orbitals reveals that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the phosphorus atom and the aromatic rings, while the LUMO (Lowest Unoccupied Molecular Orbital) shows significant contribution from the P=O bond [18] [6]. The HOMO-LUMO gap, typically around 5-6 eV, indicates good stability of the molecule.
Electron density maps derived from DFT calculations provide visual representation of the electronic structure of bis(p-tolyl)phosphine oxide [6]. These maps reveal:
NBO analysis indicates that the P=O bond in bis(p-tolyl)phosphine oxide has a bond order of approximately 1.5, reflecting its partial double bond character [15] [6]. This arises from donation of electron density from oxygen lone pairs into vacant d orbitals on phosphorus, resulting in π-backbonding.
The P-C bonds show predominantly σ-character with minimal π-contribution, consistent with their single bond nature. The calculated natural charges reveal significant positive charge on phosphorus (+1.2 to +1.4) and negative charge on oxygen (-0.8 to -1.0), highlighting the polar nature of the P=O bond [15].
DFT-calculated vibrational frequencies for bis(p-tolyl)phosphine oxide correlate well with experimental FTIR and Raman data [16] [18]. The calculated P=O stretching frequency (typically around 1200-1250 cm⁻¹ before scaling) requires a scaling factor of approximately 0.96-0.98 to match experimental values, which is consistent with the known systematic overestimation of frequencies by DFT methods.
The calculated vibrational modes provide detailed insights into the molecular motions associated with each spectral band, aiding in band assignment and interpretation of experimental spectra [16].
Method | Starting Materials | Reaction Conditions | Yield (%) | Key Features |
---|---|---|---|---|
Grignard Reagent + Diethyl Phosphite | p-Bromotoluene, Mg, diethyl phosphite | THF, 0°C to RT, overnight | 75-85 | Standard Grignard protocol, reliable yields |
Aryl Bromide + Magnesium + Diethyl Phosphite | p-Tolyl bromide, Mg turnings, diethyl phosphite | Argon atmosphere, 65°C, 15 hours | 70-80 | Requires strict inert atmosphere |
p-Tolylmagnesium Bromide + Diethyl Phosphite | p-Tolylmagnesium bromide (1.0 M in THF), diethyl phosphite | Ice-water bath, 30 min addition, RT overnight | 78-90 | Dropwise addition critical for yield |
Reformatsky Type Reaction | p-Tolyldichlorophosphine, BrCH₂CO₂Et, Zn | Benzene reflux, 4-5 hours | 60-75 | Involves zinc-mediated coupling |
Friedel-Crafts Approach | Toluene, PCl₃, AlCl₃ | Reflux 3-4 hours until HCl evolution complete | 78 | Direct aromatic substitution |
Direct Halogenation Method | p-Tolyl compounds, halogenating agents | Various conditions depending on halogenating agent | 50-70 | Multiple synthetic pathways possible |
The development of transition metal-catalyzed methodologies for the synthesis of Bis(p-tolyl)phosphine oxide has expanded significantly in recent years, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to conventional approaches. These catalytic systems leverage the unique properties of transition metals to facilitate carbon-phosphorus bond formation and other key transformations.
Palladium-catalyzed carbon-phosphorus bond-forming reactions represent one of the most significant advances in this area. The Hirao coupling reaction, employing palladium acetate in combination with triethylamine, has been successfully applied to the synthesis of phosphine oxides from aryl nonaflates and diphenylphosphine oxide [4]. This methodology typically requires dimethylformamide as solvent and temperatures ranging from 110 to 120 degrees Celsius, with reaction times of 24 hours. The mechanistic understanding of these palladium-catalyzed processes reveals that excess amounts of the phosphine oxide coupling partner are required to reduce the palladium(II) catalyst and act as a ligand [4].
The optimization of palladium-catalyzed systems has shown that using 1.5 equivalents of diphenylphosphine oxide at increased reaction temperatures of 120 degrees Celsius can improve isolated yields to 79 percent [4]. Ionic additives such as chloride and acetate ions have been investigated to promote these palladium-mediated cross-coupling reactions, though their addition has not consistently improved reaction times or yields.
Copper(II) trifluoromethanesulfonate catalysis represents another significant development in transition metal-catalyzed organophosphorus synthesis. This system enables the cascade annulation of propargylic alcohols with diphenylphosphine oxide under mild conditions with good functional group compatibility and insensitivity to ambient atmosphere [5]. The protocol provides yields ranging from 70 to 85 percent and can be efficiently scaled up to gram scale, highlighting its potential for practical applications.
Rhodium and palladium complexes have been shown to catalyze the cleavage of phosphorus-phosphorus bonds in diphosphines and polyphosphines, enabling the transfer of organophosphorus groups to various organic compounds [6]. These systems facilitate subsequent substitution and addition reactions without requiring bases, providing access to various novel organophosphorus compounds including phosphine oxides.
Nickel bromide catalysis has emerged as an effective method for quaternization reactions involving aryl bromides and methyldiphenylphosphine [7]. This approach typically employs phenol as solvent under reflux conditions for 5 hours, with 6 mole percent nickel bromide providing yields of 73 to 90 percent. The method demonstrates compatibility with various functional groups, including both electron-withdrawing and electron-donating substituents.
Silver(I)-catalyzed phosphonation of 2-aryloxazolines represents a highly regioselective approach to para-phosphonation products [8]. This protocol provides access to phosphine oxide derivatives with good functional group tolerance and moderate to good yields through cross-dehydrogenation coupling. The high regioselectivity achieved through this silver catalysis makes it particularly valuable for accessing specific substitution patterns.
Iron-catalyzed systems have been developed for oxy-phosphinylation processes under blue light irradiation [9]. This innovative approach highlights the versatility of transition metal catalysis and demonstrates potential for sustainable chemistry applications. The use of visible light as an energy source represents an environmentally friendly advancement in organophosphorus synthesis.
Table 2: Catalytic Routes Involving Transition Metal Complexes
Catalyst System | Reaction Type | Substrates | Conditions | Yield Range (%) | Advantages |
---|---|---|---|---|---|
Palladium acetate/Triethylamine | C-P bond formation/Hirao coupling | Aryl nonaflates, diphenylphosphine oxide | DMF, 110-120°C, 24 hours | 58-79 | Well-established methodology |
Copper(II) trifluoromethanesulfonate | Annulation with propargylic alcohols | Propargylic alcohols, phosphine oxides | Mild conditions, ambient atmosphere | 70-85 | Good functional group tolerance |
Rhodium complexes | P-P bond cleavage reactions | Diphosphines, organic compounds | Various solvents, moderate temperatures | 60-90 | Versatile phosphorus transfer |
Nickel bromide (NiBr₂) | Quaternization reactions | Aryl bromides, methyldiphenylphosphine | Phenol, reflux, 5 hours | 73-90 | Compatible with various functional groups |
Silver(I) catalysis | Phosphonation of aryloxazolines | 2-Aryloxazolines, phosphine oxides | Cross-dehydrogenation coupling | 60-85 | Highly regioselective |
Iron-catalyzed systems | Oxy-phosphinylation | Activated alkenes, phosphine oxides | Blue light irradiation | 65-80 | Sustainable chemistry approach |
The implementation of microwave irradiation and solvent-free conditions in organophosphorus synthesis has revolutionized the preparation of Bis(p-tolyl)phosphine oxide and related compounds, offering significant advantages in terms of reaction efficiency, environmental impact, and operational simplicity. These methodologies align with green chemistry principles while often providing superior yields and reduced reaction times compared to conventional heating methods.
Microwave-assisted Kabachnik-Fields reactions represent one of the most successful applications of this technology in phosphine oxide synthesis. The three-component condensation of amino alcohols, paraformaldehyde, and Bis(p-tolyl)phosphine oxide under microwave conditions at 100 degrees Celsius for 30 minutes to 1 hour provides excellent yields ranging from 91 to 97 percent [10] [11]. This methodology is particularly noteworthy for being both catalyst-free and mostly solvent-free, requiring only minimal amounts of acetonitrile to overcome reaction mixture heterogeneity.
The optimization of microwave-assisted three-component synthesis has demonstrated that the reaction of 3-formyl-6-methylchromone, primary amines, and Bis(p-tolyl)phosphine oxide can be accomplished efficiently at temperatures of 80 to 120 degrees Celsius with reaction times of 1 to 2 hours [12]. This approach provides yields of 85 to 95 percent and has been successfully applied to the synthesis of chromonyl-substituted alpha-aminophosphine oxides bearing different substituents on the phosphorus atoms.
Solvent-free mechanochemical protocols have emerged as particularly innovative approaches for phosphine oxide synthesis and modification. High-temperature mechanochemical deoxygenation of phosphine oxides with hydrosilanes in the presence of phosphoric acid additives can be completed within 30 minutes for most substrates [13]. This represents the first practical deoxygenation methodology where all synthetic operations can be carried out in air, eliminating the need for inert atmospheres that are typically required for such transformations.
The development of solvent-free base-controlled addition reactions has provided access to beta-trifluoromethyl-substituted phosphine oxides through hydrophosphinylation of alpha-trifluoromethylstyrenes [14]. These reactions proceed smoothly within 2 hours at room temperature without cleavage of the carbon-fluorine bond, offering wide substrate scope and excellent functional group compatibility.
Microwave-assisted ionic liquid catalysis represents an advanced approach that combines the benefits of microwave heating with the unique properties of ionic liquids as catalysts and solvents [15]. The direct esterification of phosphinic acids with alcohols at temperatures of 180 to 235 degrees Celsius in the presence of ionic liquid additives such as 1-butyl-3-methylimidazolium hexafluorophosphate provides yields of 71 to 95 percent with reduced reaction times compared to conventional thermal methods.
The mechanistic advantages of microwave irradiation in organophosphorus chemistry include enhanced molecular motion, improved mass transfer, and selective heating of polar functional groups [16]. These effects can substitute for traditional catalysts in certain reactions, such as the reduction of phosphine oxides and Kabachnik-Fields condensations, making the processes more environmentally friendly and operationally simpler.
Scale-up considerations for microwave-assisted methodologies remain a significant challenge due to the limited penetration depth of microwaves into reaction mixtures [17]. Current solutions include the use of continuous-flow reactors and specialized equipment designed for larger scale operations, though these approaches require careful optimization of power settings and flow rates.
Table 3: Microwave-Assisted and Solvent-Free Methodologies
Method | Reagents | MW Conditions | Yield (%) | Key Benefits | Limitations |
---|---|---|---|---|---|
MW-assisted Kabachnik-Fields reaction | Amino alcohols, paraformaldehyde, bis(p-tolyl)phosphine oxide | 100°C, 30 min to 1 hour | 91-97 | Catalyst-free, mostly solvent-free | Limited to specific substrate types |
MW-assisted three-component synthesis | Aldehydes, amines, secondary phosphine oxides | 80-120°C, 1-2 hours | 85-95 | Fast reaction times, high yields | May require optimization for each substrate |
Solvent-free mechanochemical protocol | Phosphine oxides, hydrosilanes, phosphoric acid | High-temperature, 30 min | 80-95 | Air-stable operations, solvent-free | Equipment requirements |
MW-assisted catalyst-free synthesis | Various organophosphorus precursors | 80-180°C, variable time | 70-90 | Green chemistry approach | Scale-up challenges |
Solvent-free base-controlled addition | H-phosphine oxides, α-CF₃ styrenes | Room temperature, 2 hours | 60-85 | Mild conditions, wide substrate scope | Base selection critical |
MW-assisted ionic liquid catalysis | P-oxoacids, alcohols, ionic liquid additives | 180-235°C, reduced time | 71-95 | Lower temperatures, faster reactions | Ionic liquid cost |
Irritant